molecular formula C10H15N B1296957 2-(4-Methylphenyl)propan-2-amine CAS No. 6526-79-0

2-(4-Methylphenyl)propan-2-amine

Cat. No. B1296957
CAS RN: 6526-79-0
M. Wt: 149.23 g/mol
InChI Key: AHIOEYFAAFXSSZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propan-2-amine is a chemical compound with the molecular formula C10H15N . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)propan-2-amine is represented by the InChI code: 1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 . The molecular weight is 149.23 .


Physical And Chemical Properties Analysis

2-(4-Methylphenyl)propan-2-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. Proteomics Research

  • Application : “2-(4-Methylphenyl)propan-2-amine” is used as a specialty product in proteomics research .

2. Synthesis of Enantiopure Drug-like Compounds

  • Application : “2-(4-Methylphenyl)propan-2-amine” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
  • Method : This involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis is optimized, and the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results : The study showed that enantiopure drug-like ®-1-(3′,4′-disubstituted phenyl)propan-2-amines ®-8a–d could be obtained from the corresponding 1-arylpropan-2-ones (7a–d) .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(4-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOEYFAAFXSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342729
Record name 2-(4-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)propan-2-amine

CAS RN

6526-79-0
Record name 2-(4-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 4-methylbenzoate as a starting material, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 34%.
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